molecular formula C21H18ClN3O3 B2379819 N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-70-9

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2379819
CAS No.: 900001-70-9
M. Wt: 395.84
InChI Key: HHUHHARVLVVHFZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of benzodioxole, chlorophenyl, and dihydropyrrolopyrazine moieties, making it a complex and potentially versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and 4-chlorophenyl derivatives. These intermediates are then subjected to cyclization reactions to form the dihydropyrrolopyrazine core. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide would depend on its specific biological target. Potential molecular targets include enzymes, receptors, or ion channels. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide include other heterocyclic compounds with similar structural features, such as:

  • Benzodioxole derivatives
  • Chlorophenyl-substituted heterocycles
  • Dihydropyrrolopyrazine analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-15-5-3-14(4-6-15)20-17-2-1-9-24(17)10-11-25(20)21(26)23-16-7-8-18-19(12-16)28-13-27-18/h1-9,12,20H,10-11,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUHHARVLVVHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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